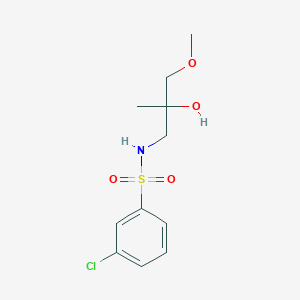

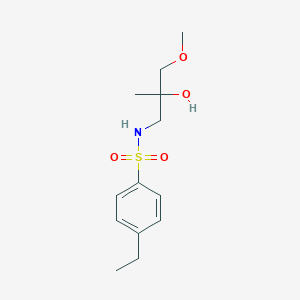

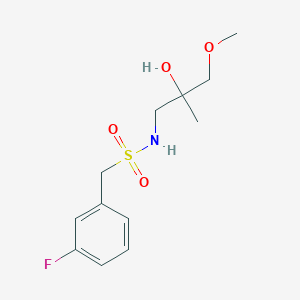

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide

カタログ番号 B6494525

CAS番号:

1334373-85-1

分子量: 293.77 g/mol

InChIキー: ZVTIMYGPFNCENG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

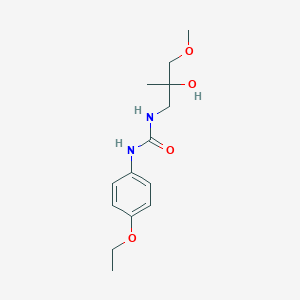

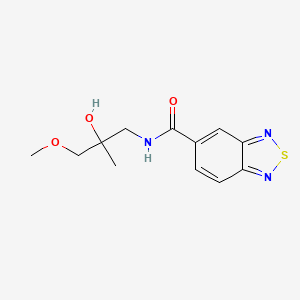

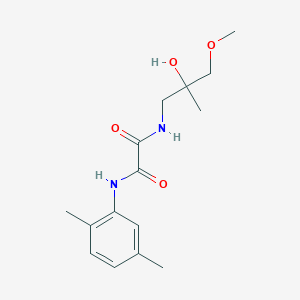

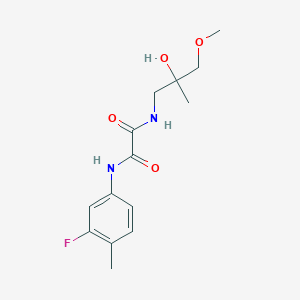

説明

The compound “3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the “benzene” in the name), a sulfonamide group, and a 2-hydroxy-3-methoxy-2-methylpropyl group attached to the nitrogen of the sulfonamide. The “3-chloro” indicates a chlorine atom would be attached to the third carbon of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without specific data, we can only make educated guesses based on similar compounds. For example, sulfonamides are generally solid at room temperature, and many are soluble in water .科学的研究の応用

- Context : Cellulose cationization involves modifying cellulose fibers to introduce positive charges, enhancing their properties for applications in textiles, paper, and other materials .

- Context : Enantiomers are mirror-image molecules with identical chemical properties but different spatial arrangements. Separating them is crucial for drug development and chiral synthesis .

- Context : Cationic glycogen is a modified form of glycogen (a glucose polymer) with positive charges. It finds use in drug delivery, gene delivery, and tissue engineering .

- Context : Chitosan, derived from chitin, is a biopolymer with applications in drug delivery, wound healing, and tissue engineering. Quaternization enhances its solubility and functionality .

- Context : HILIC is a chromatographic technique used for separating polar compounds. The compound’s methacrylate derivative can serve as a starting material for HILIC stationary phases .

- Context : The benzylic position refers to the carbon adjacent to a benzene ring. Here are some notable reactions:

- Free Radical Bromination : The benzylic position can undergo free radical bromination, leading to the formation of a benzylic bromide. This reaction is useful in organic synthesis .

- SN1 and SN2 Reactions : Benzylic halides can react via either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) pathways, depending on their substitution pattern. Primary benzylic halides typically favor SN2, while secondary and tertiary ones favor SN1 due to resonance stabilization of the carbocation .

Cellulose Cationization

Enantiomer Resolution

Cationic Glycogen Synthesis

Quaternization of N-Aryl Chitosan Derivatives

Hydrophilic Interaction Chromatography (HILIC)

Benzylic Position Reactivity

作用機序

Safety and Hazards

特性

IUPAC Name |

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO4S/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTIMYGPFNCENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6494457.png)

![N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494462.png)

![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)

![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)

![N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494501.png)

![N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494507.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)